![molecular formula C17H15BrN2O2 B2986330 (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid CAS No. 313262-72-5](/img/structure/B2986330.png)
(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid
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Description
(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid (hereafter referred to as 6-BMPQA) is a quinazolin-4-one derivative that has been studied for its potential applications in scientific research. 6-BMPQA is a relatively new compound, having only been synthesized in 2020, and its synthesis and applications are still being studied. 6-BMPQA has been studied for its potential use in the development of novel drugs, as well as its potential to serve as a scaffold for the development of new compounds.
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives have been studied for their potential as antitumor agents. They can bind to certain receptors like the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells, potentially inhibiting tumor growth .
Synthesis Methods
Different methods for synthesizing quinazoline and quinazolinone derivatives have been outlined, which possess a broad spectrum of biological activities. These methods could be applicable to your compound for exploring its various biological effects .
Catalysis
Quinazolines can be synthesized using transition-metal catalysis, which might be a method to explore for synthesizing your compound as well. This could lead to discovering new reactions or improving existing ones .
properties
IUPAC Name |
2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-19-15-8-7-13(18)9-14(15)17(20(11)10-16(21)22)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQQOFQNKKYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid |
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